REACTION_CXSMILES
|
[CH2:1]([C:9]1[C:17]2[S:18][CH:19]=[CH:20][C:16]=2[C:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[C:11]2[S:12][CH:13]=[CH:14][C:10]=12)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C([Li])CCC.[CH3:34][Sn:35](Cl)([CH3:37])[CH3:36].O>O1CCCC1>[CH2:1]([C:9]1[C:17]2[S:18][C:19]([Sn:35]([CH3:37])([CH3:36])[CH3:34])=[CH:20][C:16]=2[C:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28])=[C:11]2[S:12][C:13]([Sn:35]([CH3:37])([CH3:36])[CH3:34])=[CH:14][C:10]=12)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
4,8-dioctylbenzo[1,2-b:4,5-b′]dithiophene
|
Quantity
|
782 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1=C2C(SC=C2)=C(C2=C1SC=C2)CCCCCCCC
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
877 mg
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether three times
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Upon evaporating the solvent
|
Type
|
CUSTOM
|
Details
|
a pale yellow oil was obtained (1.03 g, yield 74%)
|
Type
|
WAIT
|
Details
|
Upon standing for one week
|
Type
|
CUSTOM
|
Details
|
were collected (413 mg, yield 29%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCC)C1=C2C(SC(=C2)[Sn](C)(C)C)=C(C2=C1SC(=C2)[Sn](C)(C)C)CCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |